molecular formula C27H35N5O4 B2975140 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide CAS No. 2034535-13-0

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide

Cat. No.: B2975140
CAS No.: 2034535-13-0
M. Wt: 493.608
InChI Key: KUIIHEITHRITRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. Its structure combines a benzoisoquinoline core with piperazine and morpholine functional groups, making it a versatile molecule in chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step processes, starting with the preparation of intermediates such as 1,3-dioxo-1H-benzo[de]isoquinoline This intermediate can be synthesized via cyclization reactions from suitable precursors

  • Step 1: : Synthesis of 1,3-dioxo-1H-benzo[de]isoquinoline

    • Cyclization of anthranilic acid derivatives with phthalic anhydride.

    • Reaction conditions: solvent (e.g., toluene), reflux, and acid catalysts.

  • Step 2: : Functionalization with an ethyl linker

    • Reaction of the benzoisoquinoline derivative with ethyl bromoacetate.

    • Reaction conditions: solvent (e.g., DMF), base (e.g., K2CO3), and heat.

  • Step 3: : Introduction of piperazine and morpholine groups

    • N-alkylation of piperazine with ethyl benzoisoquinoline intermediate.

    • Subsequent reaction with 3-morpholinopropylamine.

    • Reaction conditions: solvent (e.g., ethanol), base (e.g., NaH), and heat.

Industrial Production Methods

Scaling up the production requires optimization of reaction conditions for higher yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: : The benzoisoquinoline core can be oxidized using reagents like KMnO4 or H2O2 to form quinone derivatives.

  • Reduction: : Reduction of the carbonyl groups can be achieved with reducing agents like NaBH4 or LiAlH4, yielding alcohol derivatives.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2, acidic or basic medium.

  • Reduction: : NaBH4, LiAlH4, solvent (e.g., ethanol), low temperatures.

  • Substitution: : Alkyl halides, sulfonyl chlorides, solvent (e.g., THF), base (e.g., NaH).

Major Products

  • Oxidation: : Quinone derivatives of benzoisoquinoline.

  • Reduction: : Alcohol derivatives of the benzoisoquinoline core.

  • Substitution: : Variously substituted amine derivatives.

Scientific Research Applications

This compound has broad scientific applications due to its unique structure and reactivity.

Chemistry

  • Catalysis: : Serves as a ligand in metal-catalyzed reactions.

  • Material Science: : Utilized in the synthesis of polymers with unique properties.

Biology

  • Drug Discovery: : Investigated for its potential as a pharmacophore in new drug development.

  • Bioconjugation: : Used in the modification of biomolecules for targeted drug delivery.

Medicine

  • Anticancer Agents: : Studied for its potential efficacy in inhibiting cancer cell growth.

  • Neuroprotection: : Investigated for neuroprotective effects in degenerative diseases.

Industry

  • Coatings: : Applied in the development of specialized coatings with enhanced durability.

  • Sensors: : Used in the creation of sensors for detecting specific analytes.

Mechanism of Action

This compound interacts with molecular targets through various pathways:

  • Binding: : Forms complexes with metal ions, enhancing catalytic activity.

  • Inhibition: : Inhibits specific enzymes involved in disease pathways.

  • Activation: : Activates cellular receptors, modulating biological responses.

Molecular Targets and Pathways

  • Metal Ions: : Acts as a chelator, forming stable complexes with transition metals.

  • Enzymes: : Inhibits key enzymes like topoisomerases involved in DNA replication.

  • Receptors: : Binds to G-protein coupled receptors, influencing signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-aminopropyl)acetamide: : Shares a similar benzoisoquinoline core but differs in the substituent on the acetamide group.

  • 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)butyramide: : Features a butyramide group instead of an acetamide group.

Uniqueness

  • Structural Versatility: : The combination of the benzoisoquinoline core with piperazine and morpholine groups provides unique reactivity.

  • Biological Activity: : Exhibits distinctive pharmacological profiles compared to other derivatives.

This detailed exploration underscores the significance of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide in scientific research and its potential for future applications.

Properties

IUPAC Name

2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O4/c33-24(28-8-3-9-29-16-18-36-19-17-29)20-31-12-10-30(11-13-31)14-15-32-26(34)22-6-1-4-21-5-2-7-23(25(21)22)27(32)35/h1-2,4-7H,3,8-20H2,(H,28,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIIHEITHRITRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCCN5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.